molecular formula C19H18ClF4N3O3S B608307 3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide

3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide

Cat. No.: B608307
M. Wt: 479.9 g/mol
InChI Key: OMWNFYWEMXUREB-LLVKDONJSA-N
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Description

KB-74935 is a synthetic organic compound known for its role as an enzyme inhibitor and a mineralocorticoid receptor antagonist. It is used in scientific research for its potential therapeutic applications in treating cholesterol, hypolipidemia, neurological disorders, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB-74935 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of KB-74935 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KB-74935 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KB-74935 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

KB-74935 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and receptor antagonism.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications in treating cholesterol, hypolipidemia, neurological disorders, and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

KB-74935 exerts its effects by inhibiting specific enzymes and antagonizing mineralocorticoid receptors. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KB-74935

KB-74935 is unique due to its dual role as an enzyme inhibitor and a mineralocorticoid receptor antagonist. This dual functionality makes it a valuable compound for studying the interplay between enzyme inhibition and receptor antagonism in various biological processes .

Properties

IUPAC Name

3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O3S/c1-11-10-26(16-4-3-13(21)9-14(16)19(22,23)24)6-7-27(11)31(29,30)17-5-2-12(18(25)28)8-15(17)20/h2-5,8-9,11H,6-7,10H2,1H3,(H2,25,28)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWNFYWEMXUREB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (R)-3-chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile (290 mg, 0.626 mmol) in H2SO4 (3 mL) and TFA (6 mL) was stirred at rt overnight. To this was added ice-water. The precipitate was collected by filtration and washed with water to give the desired product as a white solid (267.5 mg, 89%). HRMS: calcd for C19H18ClF4N3O3S+H+, 480.07663. found (ESI-FTMS, [M+H]1+), 480.07642.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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